Source of Aprotinin
Aprotinin, a monomeric (single chain) globular polypeptide, is derived from bovine lung tissues. It has a molecular mass of 6512. It consists of 16 amino acids arranged in a chain of 58 residues that fold into a stable and compact tertiary structure. This small SS-rich type contains three disulfides and a twisted hairpin.
Biological activity of Aprotinin
Aprotinin, a single-chain polypeptide from the bovine lung, has antifibrinolytic and anti-inflammatory properties. Aprotinin bovine is a broad-spectrum protease inhibitor. It completely and reversibly inhibits a variety of esterases, proteases, and proteins, including trypsin and Chymotrypsin. It also prevents pro-inflammatory cytokine releases and maintains glycoprotein homeostasis.
Pharmacodynamics of Aprotinin
Aprotinin, a broad-spectrum protease inhibitor, modulates the systemic inflammatory response (SIR) associated with cardiopulmonary bypass surgery (CPB). SIR results from interrelated activation and activation in the hemostatic, fibrinolytic cellular, and humoral inflammation systems. Aprotinin inhibits multiple mediators (e.g., Kallikrein, Plasmin) and results in attenuation or fibrinolysis and thrombin production. Aprotinin prevents the pro-inflammatory cytokine release and maintains glycoprotein homeostasis. Aprotinin decreases glycoprotein loss in platelets (e.g., GpIb/IIIa) and prevents the expression of pro-inflammatory adhesive glycoproteins in granulocytes (e.g., CD11b). Aprotinin's use in CPB results in a decrease in inflammation, leading to a reduced need for allogeneic transfusions, decreased bleeding, and decreased mediastinal exploration for bleeding.
Mechanism of action of Aprotinin
Aprotinin also can be used as an Antifibrinolytic Agent. Aprotinin's physiologic action is through Decreased Fibrinolysis.
Aprotinin is a competitive inhibitor for several serine proteases. It also can be found in around 125,000 IU/ml concentrations and 300,000 IU/ml, respectively. Aprotinin's ability to inhibit the formation of factor VIIa is due to its action on Kallikrein. Both the intrinsic pathway to coagulation as well as fibrinolysis are affected. Fibrinolysis is also affected by its action on plasmin.
Physiological effects of Aprotinin
Small amounts of Aprotinin may be added to blood tubes to enable laboratory measurements of rapidly degraded proteins like glucagon.
Aprotinin is an enzyme inhibitor used in cell biology to stop protein degradation during homogenization or lysis of cells.
Fluorescein isothiocyanate also can be used to label aprotinin. This conjugate has retained its antiproteolytic properties and carbohydrate-binding capabilities. It can be used as a fluorescent histochemical agent for staining glycoconjugates, also known as mucosubstances, that are rich or sialic acid.
Uses of Aprotinin
Its primary effect is to slow down fibrinolysis, which is the process that causes blood clots to break down. Its purpose was to reduce the need for blood transfusions in surgery and to prevent end-organ damage from hypotension (low blood pressure) caused by marked blood loss.
The use of Aprotinin to lower the risk of perioperative blood loss in high-risk patients undergoing cardiopulmonary bypass for coronary bypass graft surgery is called "Aprotinin."
Aprotinin has been extracted from the bovine lung and used in:
As a protease inhibitor in radioimmunoprecipitation assay buffer (RIPA) for the homogenization of cardiac microvascular endothelial cells (CMECs)(4) and mammary epithelial cells; in angiogenesis assay for fibroblast; in the proteomic stabilization of saliva supernatant.
Aprotinin is used a lot as an inhibitor for trypsin.">
What is Aprotinin?
Aprotinin, a small protein bovine trypsin inhibitor (BPTI), also known as essential trypsin inhibition of bovine Pancreas, is an antifibrinolytic molecule that inhibits trypsin or r...